
N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C19H19ClF2N6O and its molecular weight is 420.85. The purity is usually 95%.
BenchChem offers high-quality N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related triazine derivatives involves various methodologies, including reactions with morpholine and other amines to create compounds with potential larvicidal, antimicrobial, and chemical sensing applications. For example, Gorle et al. (2016) synthesized a series of pyrimidine derivatives linked with morpholinophenyl groups, demonstrating significant larvicidal activity against larvae, suggesting potential applications in pest control and environmental management Gorle et al., 2016.
Biological Activities
Compounds structurally similar to N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride have been explored for their biological activities. This includes studies on their antimicrobial properties, as demonstrated by Bektaş et al. (2007), who synthesized 1,2,4-triazole derivatives and evaluated their antimicrobial activities, showing some compounds with good or moderate activities against test microorganisms Bektaş et al., 2007.
Material Science Applications
In material science, the synthesis of heat-resistant polyamides incorporating triazine rings has been reported, indicating the role of such structures in enhancing thermal stability and flame retardancy of polymers. Dinari and Haghighi (2017) synthesized new polyamides bearing an s-triazine ring, showing good thermal stability and potential for high-performance materials Dinari & Haghighi, 2017.
Chemical Sensing
The development of chemical sensors using triazine derivatives has also been explored. Ge et al. (2015) synthesized a novel fluorescein derivative based on 1,3,5-triazine, showing potential as an efficient sensor for solvents, protons, and metal ions due to its enhanced fluorescence and longer lifetime Ge et al., 2015.
properties
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O.ClH/c20-13-4-6-15(7-5-13)22-17-24-18(23-16-3-1-2-14(21)12-16)26-19(25-17)27-8-10-28-11-9-27;/h1-7,12H,8-11H2,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJADLWLTXMPAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

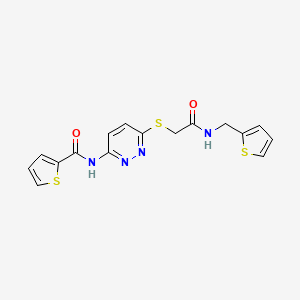
![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)
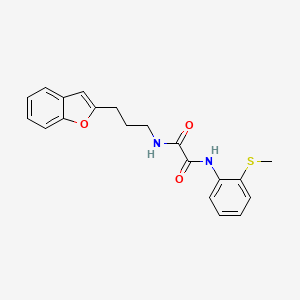
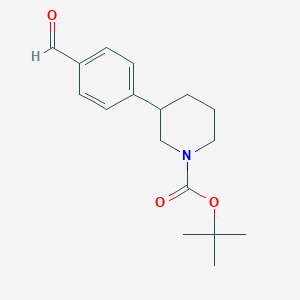
![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2479299.png)
![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)
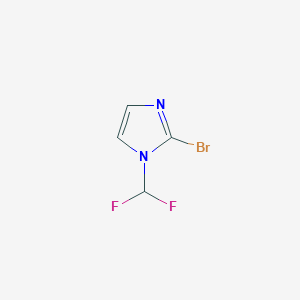
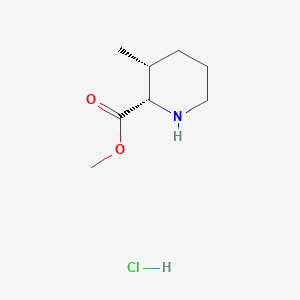
![Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2479308.png)
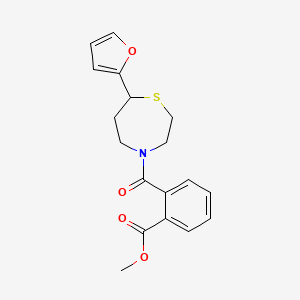
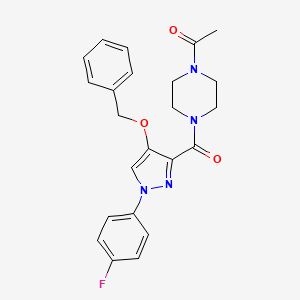
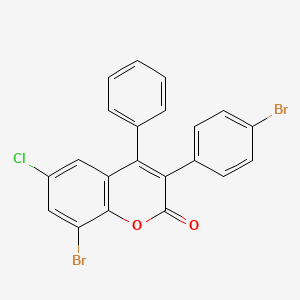
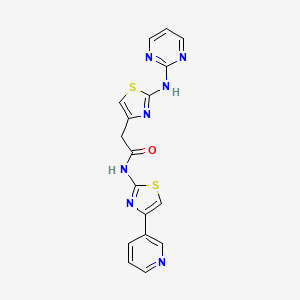
![Methyl 3-(4-ethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2479316.png)